Brivaracetam intermediate 3

CAS No.:

Cat. No.: VC17185420

Molecular Formula: C11H21ClN2O2

Molecular Weight: 248.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21ClN2O2 |

|---|---|

| Molecular Weight | 248.75 g/mol |

| IUPAC Name | N-(1-amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide |

| Standard InChI | InChI=1S/C11H21ClN2O2/c1-3-5-8(7-12)6-10(15)14-9(4-2)11(13)16/h8-9H,3-7H2,1-2H3,(H2,13,16)(H,14,15) |

| Standard InChI Key | GSKKODFCGSQPLP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC(=O)NC(CC)C(=O)N)CCl |

Introduction

Chemical Identity and Structural Features

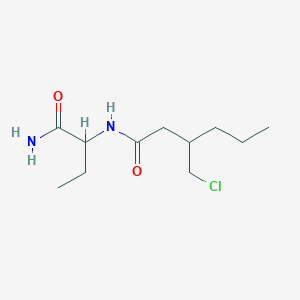

Brivaracetam Intermediate 3 is a diastereomerically pure amide derivative with the molecular formula and a molecular weight of 248.75 g/mol . The compound’s structure (Figure 1) features:

-

A (3R)-3-(chloromethyl)hexanoyl group linked to an (S)-2-aminobutanamide moiety.

-

Two stereogenic centers at the 3-position of the hexanamide chain (R-configuration) and the 2-position of the butanamide (S-configuration).

The chloromethyl group at the 3-position is essential for subsequent nucleophilic substitution reactions during brivaracetam synthesis . X-ray crystallography and -NMR studies confirm the spatial arrangement of these groups, which directly influence the intermediate’s reactivity and downstream pharmacological activity .

Synthetic Methodologies

Biocatalytic Approaches

The enantioselective synthesis of Brivaracetam Intermediate 3 often begins with (3R)-3-propylbutyrolactone, produced via Pseudomonas fluorescens lipase-catalyzed transesterification. This method achieves >98% enantiomeric excess (ee) by kinetic resolution of racemic alcohols . Key steps include:

-

Enzymatic Transesterification: Racemic 2-substituted primary alcohol is subjected to vinyl acetate in the presence of lipase, yielding (2R)-alcohol with 98% ee .

-

Lactonization: The alcohol is oxidized to a hydroxy acid, followed by cyclization under acidic conditions to form (3R)-3-propylbutyrolactone .

-

Functionalization: The lactone undergoes ring-opening with hydrochloric acid to introduce the chloromethyl group, producing (3R)-3-(chloromethyl)hexanoic acid, which is subsequently coupled with (S)-2-aminobutanamide .

Chemoenzymatic Hybrid Routes

Recent patents describe hybrid routes combining biocatalysis and traditional organic synthesis:

-

Route I: Palladium-catalyzed oxidative cyclization of allylic bromides with (S)-2-aminobutanamide yields a cyclic lactam intermediate, which is decarboxylated and hydrogenated to form the chloromethyl derivative .

-

Route II: Grubbs’ II-catalyzed ring-closing metathesis of acrylamide precursors generates the pyrrolidone core, followed by chloromethylation via electrophilic substitution .

Analytical Characterization

Spectroscopic Data

-

-NMR (400 MHz, CDCl): δ 6.21 (s, 1H, NH), 4.15–4.08 (m, 1H, CH-NH), 3.72–3.65 (m, 2H, CHCl), 2.38–2.29 (m, 2H, COCH), 1.52–1.43 (m, 4H, CHCH) .

-

HPLC: Chiralpak AD-H column, heptane/ethanol (70:30), retention time = 12.7 min (ee >99%) .

Industrial Applications and Pharmacological Relevance

Brivaracetam Intermediate 3 serves as the penultimate precursor in brivaracetam synthesis. Its chloromethyl group undergoes nucleophilic displacement with (S)-2-aminobutanamide in the presence of trimethylamine, forming the final active pharmaceutical ingredient (API) with >99% ee . Comparative studies show that the (3R)-configuration enhances SV2A binding affinity tenfold compared to levetiracetam, underscoring the intermediate’s critical role in optimizing antiepileptic efficacy .

Comparative Analysis of Synthetic Intermediates

Challenges and Future Directions

Despite advances, scalability remains hindered by the high cost of chiral HPLC purification. Emerging techniques like continuous-flow biocatalysis and enzyme immobilization offer potential solutions to improve yield and reduce waste . Additionally, computational modeling of lipase-substrate interactions could further optimize enantioselectivity in transesterification steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume